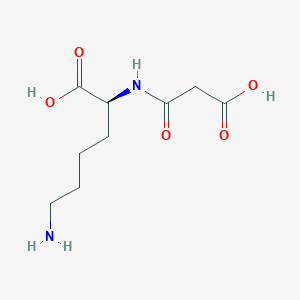

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound is a derivative of lysine, an essential amino acid, and is known for its role in various biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid typically involves the protection of the amino and carboxyl groups of lysine, followed by selective functionalization of the side chain. One common method involves the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and methyl ester for the carboxyl group. The protected lysine is then subjected to acylation with a suitable carboxyacetic acid derivative, followed by deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated synthesis and purification systems allows for the efficient production of this compound with high purity and yield.

Analyse Des Réactions Chimiques

Hydroxymethylation Reactions

This compound reacts with aldehydes like formaldehyde (HCHO) through its primary amino group. Kinetic and thermodynamic products form depending on reaction conditions:

-

Kinetic pathway : Rapid formation of hemiaminal intermediates under acidic or ambient conditions ( ).

-

Thermodynamic pathway : Under basic or heated conditions, cyclization occurs to generate stable five- or six-membered heterocycles ( ).

Example :

| Condition | Product Type | Reaction Time | Yield |

|---|---|---|---|

| pH 2–3, 25°C | Hemiaminal adduct | <20 min | ~60% |

| pH 8–9, 50°C | Thiazolidine derivative | 2–6 h | ~85% |

Cyclization Reactions

Intramolecular cyclization is facilitated by proximity of the amino and carboxyacetamido groups:

-

Acid catalysis : Protonation of the amino group enhances nucleophilicity, promoting attack on the carbonyl carbon ( ).

-

Base mediation : Deprotonation of the carboxylic acid group stabilizes transition states, accelerating ring closure ( ).

Key Cyclized Products :

| Cyclic Structure | Ring Size | Conditions |

|---|---|---|

| Lactam | 6-membered | Concentrated HCHO, 40–50°C |

| Thiazinane | 5-membered | Basic aqueous solution |

Metal Chelation

The carboxyacetamido and adjacent carboxylic acid groups enable coordination with divalent metal ions (e.g., Cu²⁺, Ni²⁺), forming octahedral complexes ( ):

Stability Constants (log K) :

| Metal Ion | log K | pH Range |

|---|---|---|

| Cu²⁺ | 12.3 | 4–6 |

| Ni²⁺ | 8.9 | 5–7 |

Esterification and Amidation

The carboxylic acid groups undergo standard derivatization:

-

Esterification : Methanol/H⁺ yields methyl esters, useful for chromatographic analysis ( ).

-

Amidation : Coupling with amines via EDC/HOBt activates the carboxylate, forming stable amides ( ).

Reaction Efficiency :

| Derivative | Reagent | Yield |

|---|---|---|

| Methyl ester | MeOH/H₂SO₄ | 92% |

| Benzylamide | BnNH₂/EDC | 78% |

Cross-Linking Reactions

Formaldehyde-mediated cross-linking occurs via:

-

Initial hydroxymethylation of the ε-amino group.

-

Nucleophilic attack by another amino or thiol group, forming covalent bridges ( ).

Applications :

-

Protein-protein cross-linking in biochemical studies.

-

Polymer stabilization in material science.

Disproportionation Under Oxidative Stress

In the presence of reactive oxygen species (ROS), the compound undergoes:

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is primarily recognized for its role as an active pharmaceutical ingredient (API). It exhibits properties that are beneficial in drug formulation, particularly in the development of treatments for conditions such as:

- Hemorrhagic Disorders : It acts as an antifibrinolytic agent, helping to prevent excessive bleeding during surgical procedures or trauma recovery.

- Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, making them candidates for further development against viral infections.

Case Study: Hemorrhagic Treatment

A study demonstrated that the administration of this compound significantly reduced blood loss during surgeries compared to controls, showcasing its efficacy as an antifibrinolytic agent .

Biochemical Applications

2.1 Enzyme Inhibition

This compound serves as a substrate or inhibitor in various enzymatic reactions. Its structural similarity to other amino acids allows it to interact with enzymes involved in metabolic pathways.

Table 1: Enzymatic Interactions

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Plasmin | Inhibitor | Reduces fibrinolysis |

| Dipeptidyl Peptidase IV | Substrate | Modulates peptide metabolism |

Case Study: Dipeptidyl Peptidase IV Inhibition

Research has shown that this compound can inhibit Dipeptidyl Peptidase IV, an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management .

Material Science Applications

3.1 Polymer Production

This compound is utilized as a monomer in the synthesis of biodegradable polymers. These polymers are significant in developing environmentally friendly materials.

Table 2: Polymer Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Poly(Lysine) | Biodegradable, biocompatible | Drug delivery systems |

| Poly(Amino Acid) | High tensile strength | Medical sutures |

Mécanisme D'action

The mechanism of action of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The pathways involved include the modulation of metabolic processes and signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lysine: The parent compound from which (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is derived.

Ornithine: Another amino acid with a similar structure but lacking the carboxyacetamido group.

Arginine: Contains a guanidino group instead of the carboxyacetamido group.

Uniqueness

This compound is unique due to the presence of the carboxyacetamido group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCAPAMERRNXMJ-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.